

Denv-IN-7: A Potent Flavone Analog Inhibitor of Dengue Virus

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Compound of Interest

Compound Name: *Denv-IN-7*

Cat. No.: *B15139892*

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A recently synthesized flavone analog, **Denv-IN-7** (also referred to as compound 5d), has demonstrated exceptional inhibitory activity against the Dengue virus (DENV), positioning it as a promising candidate for further antiviral drug development. Structure-activity relationship (SAR) studies reveal that specific structural modifications to the flavone scaffold significantly enhance its anti-dengue efficacy, with **Denv-IN-7** exhibiting an EC50 value of 70 nM.

A comprehensive study involving the design, synthesis, and evaluation of 33 flavone analogs has shed light on the key chemical features required for potent DENV inhibition. The research highlights the importance of substitutions on the flavone core, leading to the identification of **Denv-IN-7** as a highly active compound with low toxicity to normal cells.^{[1][2][3]}

Structure-Activity Relationship (SAR) Insights

The SAR studies indicate that the introduction of electron-withdrawing groups on ring B of the flavone structure, such as bromo (Br) or nitro (NO₂) groups, significantly enhances the antiviral activity.^[1] Notably, the tri-ester analog, **Denv-IN-7** (5d), and a di-ester analog (5e) displayed remarkable potency, with EC50 values of 70 nM and 68 nM, respectively. This represents a more than 300-fold increase in activity compared to the parent compound, baicalein.^{[1][3]}

Conversely, the alkylation of hydroxyl groups on the A-ring generally resulted in either a decrease or no significant change in the inhibitory effect against the virus.^[4]

Comparative Analysis of Flavone Analogs

The following table summarizes the in vitro activity of **Denv-IN-7** and a selection of its analogs against DENV serotype 2 (DENV2) in LLC/MK2 cells.

Compound ID	Structure	EC50 (nM)	CC50 (μM)	Selectivity Index (SI)
Denv-IN-7 (5d)	Tri-ester flavone analog	70	>10	>142
5e	Di-ester flavone analog	68	>10	>147
5m	Bromo-substituted analog	>100	>10	-
5n	Nitro-substituted analog	>100	>10	-
5q	Nitro-substituted analog	>100	>10	-
Baicalein (parent)	>20,000	>10	-	

Experimental Protocols

Cell Culture and Virus

LLC/MK2 cells (monkey kidney epithelial cells) were used for the antiviral assays. The Dengue virus serotype 2 (DENV2), strain NGC, was propagated in C6/36 mosquito cells.

Antiviral Activity Assay (EC50 Determination)

LLC/MK2 cells were seeded in 96-well plates and infected with DENV2 at a specific multiplicity of infection (MOI). The infected cells were then treated with serial dilutions of the flavone analogs. After a 72-hour incubation period, the viral inhibition was quantified using an enzyme-linked immunosorbent assay (ELISA) to measure the expression of the viral E protein. The 50% effective concentration (EC50) was calculated as the compound concentration that resulted in a 50% reduction in viral protein expression.[\[2\]](#)

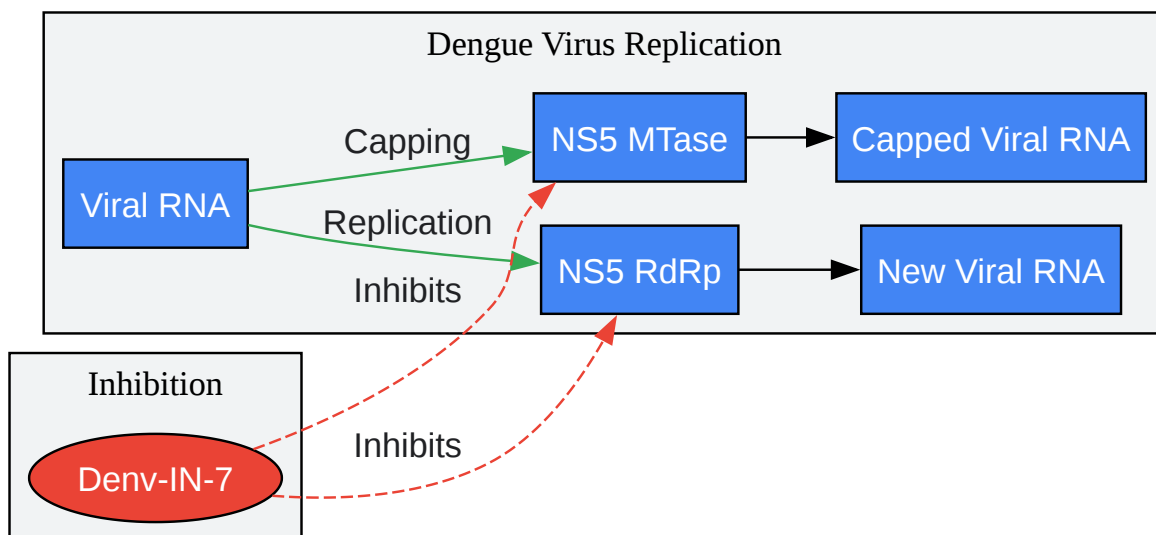
Cytotoxicity Assay (CC50 Determination)

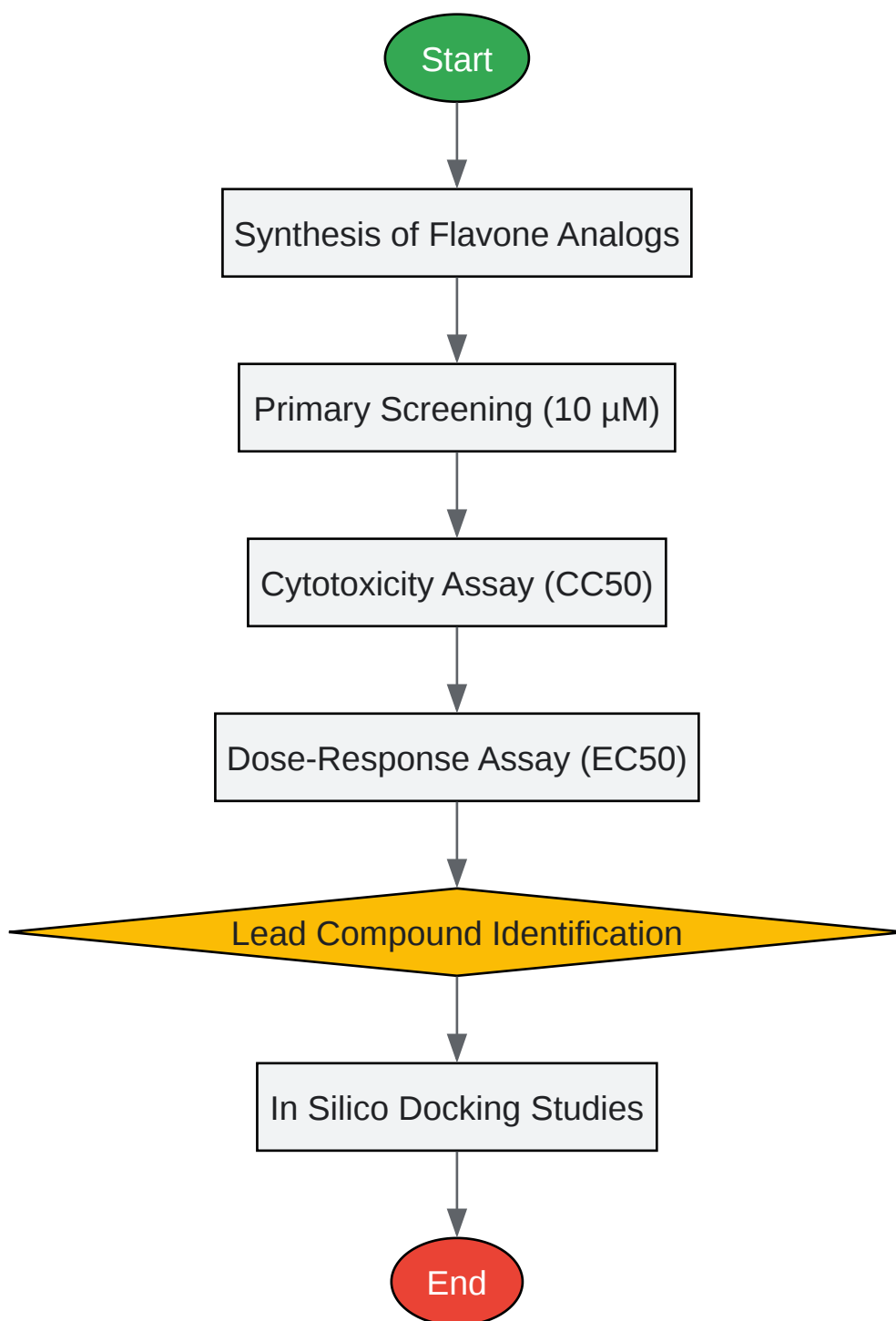
The cytotoxicity of the compounds on LLC/MK2 cells was determined using the MTT assay. Cells were incubated with various concentrations of the compounds for 48 hours. The 50% cytotoxic concentration (CC50) was defined as the compound concentration that caused a 50% reduction in cell viability.[2]

Proposed Mechanism of Action

In silico molecular docking studies suggest that **Denv-IN-7** and its potent analogs likely target the viral non-structural proteins NS5 methyltransferase (MTase) and NS5 RNA-dependent RNA polymerase (RdRp).[1][3] These enzymes are crucial for the replication of the viral genome. The strong binding interaction energy observed between these flavone analogs and the viral targets provides a molecular basis for their potent anti-dengue activity.

Below is a diagram illustrating the proposed mechanism of action:





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